molecular formula C11H7BrF3NO3 B12898372 5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)- CAS No. 390424-24-5

5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-

Cat. No.: B12898372
CAS No.: 390424-24-5
M. Wt: 338.08 g/mol
InChI Key: OQKZVUVEAGPUMG-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is a synthetic organic compound characterized by the presence of a brominated hydroxybenzyl group and a trifluoromethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with a trifluoromethyl-substituted amide or nitrile under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3), thiourea, alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the brominated hydroxybenzyl group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a chlorine atom instead of bromine.

    4-(3-Bromo-4-methoxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a methoxy group instead of a hydroxyl group.

    4-(3-Bromo-4-hydroxybenzyl)-2-(methyl)oxazol-5-ol: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is unique due to the combination of the brominated hydroxybenzyl group and the trifluoromethyl-substituted oxazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

390424-24-5

Molecular Formula

C11H7BrF3NO3

Molecular Weight

338.08 g/mol

IUPAC Name

4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-1,3-oxazol-5-ol

InChI

InChI=1S/C11H7BrF3NO3/c12-6-3-5(1-2-8(6)17)4-7-9(18)19-10(16-7)11(13,14)15/h1-3,17-18H,4H2

InChI Key

OQKZVUVEAGPUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=C(OC(=N2)C(F)(F)F)O)Br)O

Origin of Product

United States

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